2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide

Description

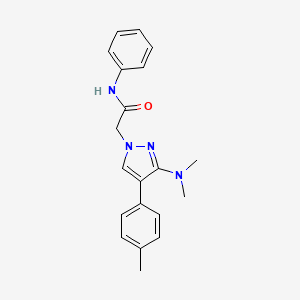

The compound 2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide (hereafter referred to as Compound A) features a pyrazole core substituted at position 3 with a dimethylamino group and at position 4 with a p-tolyl (4-methylphenyl) group. The pyrazole ring is linked to an N-phenylacetamide moiety via a methylene bridge. This structural framework is significant in medicinal chemistry due to the pyrazole ring’s versatility in interacting with biological targets, while the acetamide group enhances solubility and bioavailability .

Key structural attributes of Compound A include:

- Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, contributing to hydrogen bonding and π-π stacking interactions.

- Dimethylamino group: A strong electron-donating substituent that may influence electronic distribution and binding affinity.

- p-Tolyl group: A hydrophobic substituent that enhances lipophilicity and membrane permeability.

Properties

IUPAC Name |

2-[3-(dimethylamino)-4-(4-methylphenyl)pyrazol-1-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-15-9-11-16(12-10-15)18-13-24(22-20(18)23(2)3)14-19(25)21-17-7-5-4-6-8-17/h4-13H,14H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSZIERDOVNLOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN(N=C2N(C)C)CC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide, also known by its CAS number 1286713-10-7, is a compound belonging to the pyrazole class of heterocyclic compounds. Pyrazole derivatives have been widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.

- Molecular Formula: CHNO

- Molecular Weight: 334.4 g/mol

- Structure: The compound features a pyrazole ring substituted with a dimethylamino group and a p-tolyl group, linked to a phenylacetamide moiety.

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various substituted pyrazoles against bacterial strains, suggesting that modifications to the pyrazole structure can enhance activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

2. Antioxidant Activity

The antioxidant potential of pyrazole compounds has been investigated in various studies. The ability of these compounds to scavenge free radicals and reduce oxidative stress is critical in preventing cellular damage. For instance, thieno[2,3-c]pyrazole derivatives were shown to protect erythrocytes from oxidative damage induced by toxic agents .

Case Study: Erythrocyte Protection

A study assessed the protective effects of newly synthesized thieno[2,3-c]pyrazole compounds on fish erythrocytes exposed to oxidative stress from 4-nonylphenol. The results indicated a significant reduction in erythrocyte malformations when treated with these compounds compared to controls .

3. Anti-inflammatory Activity

Pyrazole derivatives have also demonstrated anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. Research indicates that certain modifications in the pyrazole structure can enhance selectivity for COX inhibition, which is crucial for developing anti-inflammatory agents .

Table 2: COX Inhibition by Pyrazole Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 45% | 75% |

The biological activities of this compound may be attributed to several mechanisms:

- Free Radical Scavenging: The compound's structure allows it to interact with free radicals, mitigating oxidative stress.

- Enzyme Inhibition: The ability to inhibit key enzymes such as COX contributes to its anti-inflammatory effects.

- Membrane Stabilization: By stabilizing cell membranes, this compound may protect cells from damage caused by external stressors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Acetamide Linkers

Compound B : 2-(3-(4-Chlorophenyl)-4-Methyl-6-Oxo-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridin-7(6H)-yl)-N-p-Tolylacetamide

- Structure : Features a pyrazolo[3,4-b]pyridine fused ring system substituted with a 4-chlorophenyl group and a p-tolylacetamide.

- Key Differences: The fused pyridine ring increases rigidity and planar surface area compared to Compound A’s monocyclic pyrazole.

- Physical Data :

- Melting Point: 207–209°C

- IR (C=O stretch): 1681 cm⁻¹

- Molecular Weight: 482 g/mol

Compound C : 2-{5-Amino-4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-Phenylacetamide

- Structure: Contains a pyrazole substituted with an oxadiazole ring, methylsulfanyl group, and amino group.

- Key Differences: The oxadiazole ring adds polarity and hydrogen-bonding capacity. Methylsulfanyl (-SCH₃) enhances hydrophobicity compared to Compound A’s dimethylamino group.

- Physical Data: Molecular Weight: Not explicitly stated but calculable from the formula (C₂₁H₁₉FN₆O₂S). SMILES Notation: Cc(cc1)ccc1-c1noc(-c2c(N)n(CC(Nc3ccccc3)=O)nc2SC)n1

Triazole-Based Analogues

Compound D : 2-(4-(((4-Oxomorpholino)Phenyl)Amino)Methyl)-1H-1,2,3-Triazol-1-yl)-N-Phenylacetamide

- Structure: Replaces the pyrazole in Compound A with a 1,2,3-triazole ring linked to a morpholino group.

- Key Differences: The triazole ring offers distinct electronic properties (e.g., stronger dipole moments) and metabolic stability. The morpholino group introduces a polar oxygen atom, improving aqueous solubility.

- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (click chemistry), contrasting with Compound A ’s likely nucleophilic substitution pathways.

Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives

Compound E : 4-Imino-1-p-Tolyl-1,4-Dihydropyrazolo[3,4-d]Pyrimidin-5-ylamine

- Structure: A pyrazolo[3,4-d]pyrimidine fused system with an imino group and p-tolyl substituent.

- Lacks the acetamide linker present in Compound A, reducing flexibility.

- Reactivity : Undergoes isomerization to pyrazolo[4,3-e]triazolopyrimidines under specific conditions, highlighting stability differences compared to Compound A .

Comparative Analysis Table

Research Findings and Implications

- Bioavailability : The p-tolyl group in Compound A and Compound B improves lipophilicity, but fused systems (e.g., pyrazolopyridine in Compound B ) may reduce metabolic clearance .

- Synthetic Accessibility : Compound A ’s simpler pyrazole core likely allows easier synthesis compared to fused heterocycles like Compound E , which require multi-step isomerization .

Preparation Methods

Method A: EDCl/HOBt Coupling

- Carboxylic acid (1.0 eq), aniline (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq), DCM, 0°C to room temperature, 12 hours.

- Yield: ~75%.

Method B: Acid Chloride Route

- Carboxylic acid (1.0 eq) is treated with SOCl₂ (3.0 eq) at reflux for 2 hours.

- The resulting acid chloride is reacted with aniline (1.5 eq) and Et₃N (2.0 eq) in DCM.

- Yield: ~85%.

Purification and Characterization

The final product is purified via recrystallization (ethanol/hexane) or column chromatography (hexane/EtOAc).

- Melting Point : 142–143°C.

- ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, pyrazole-H), 7.51 (d, J = 8.0 Hz, 2H, tolyl-H), 3.58 (s, 2H, CH₂), 2.98 (s, 6H, N(CH₃)₂).

- LC-MS : m/z 365.2 [M + H]⁺.

Alternative Microwave-Assisted Synthesis

Microwave irradiation (140°C, 5 minutes) can expedite steps like cyclocondensation or amide coupling, reducing reaction times by ~80% compared to conventional methods.

Summary of Synthetic Pathway

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclocondensation | Hydrazine hydrate, ethanol, 80°C | 75% |

| 2 | Dimethylation | Methyl iodide, NaH, DMF | 85% |

| 3 | N1-Alkylation | Ethyl bromoacetate, NaH, DMF | 80% |

| 4 | Saponification | LiOH, THF/H₂O | 90% |

| 5 | Amide Formation | EDCl/HOBt or SOCl₂/aniline | 75–85% |

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how are the products characterized?

The compound is typically synthesized via click chemistry (CuAAC approach), involving a 1,3-dipolar cycloaddition between an alkyne and an azide precursor . Multi-step reactions may also include condensation, cyclization, or substitution steps. Characterization relies on FT-IR (to confirm functional groups), 1H/13C NMR (for structural elucidation), mass spectrometry (molecular weight verification), and elemental analysis (purity assessment). Thin-layer chromatography (TLC) is used to monitor reaction progress .

Q. What spectroscopic techniques are essential for confirming its structure?

Key techniques include:

Q. What reaction mechanisms are involved in forming the pyrazole core?

The pyrazole ring is formed via 1,3-dipolar cycloaddition between an alkyne and azide, facilitated by copper catalysis. Regioselectivity challenges (1,4- vs. 1,5-substitution) may arise due to alkyne reactivity, requiring optimized reaction conditions .

Q. What functional groups influence its reactivity?

The dimethylamino group enhances solubility and hydrogen-bonding potential, while the acetamide moiety participates in nucleophilic reactions. The pyrazole ring contributes to π-π stacking in biological targets .

Advanced Research Questions

Q. How can computational methods address regioselectivity challenges in cycloaddition steps?

Quantum chemical calculations (e.g., DFT) and reaction path searches predict transition states and regioselectivity outcomes. Computational tools like ICReDD integrate experimental data to optimize catalyst systems and solvent environments, reducing trial-and-error approaches .

Q. How to resolve contradictions in reported spectral data for similar derivatives?

Discrepancies in NMR or IR data may stem from solvent effects (e.g., DMSO vs. CDCl3), tautomerism, or impurities. Cross-validation with LC-MS/MS and replication under identical conditions (temperature, pH) are critical. Contradictions in mass spectra may indicate unaccounted adducts or ionization artifacts .

Q. What strategies improve yield in multi-step syntheses?

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability .

- Catalyst Screening : Copper(I) iodide vs. CuSO4/Na ascorbate for click chemistry .

- Purification : Column chromatography or recrystallization to isolate high-purity intermediates .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Systematic Substitution : Replace the p-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .

- Molecular Docking : Predict binding affinity to targets (e.g., kinases) using AutoDock or Schrödinger Suite .

Q. What role do reaction kinetics play in optimizing catalytic steps?

Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps. For CuAAC reactions, pseudo-first-order kinetics are observed, with copper catalyst concentration critically influencing reaction rates .

Q. How to validate biological activity predictions for novel analogs?

Combine PASS software (predicts antimicrobial/anticancer potential) with in vitro assays (e.g., MIC for antimicrobial activity). Discrepancies between computational and experimental results may require re-evaluating force field parameters or solvation models .

Methodological Considerations

- Contradiction Analysis : Conflicting bioactivity data (e.g., IC50 values) may arise from assay variability (cell line differences, incubation times). Standardize protocols using OECD guidelines .

- Spectral Artifacts : For NMR, suppress water peaks with presaturation or use deuterated solvents. For IR, ensure KBr pellets are anhydrous to avoid O-H interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.